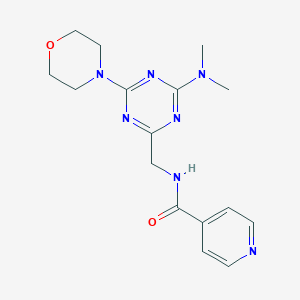

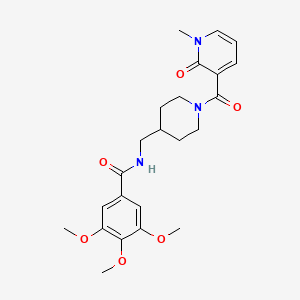

![molecular formula C13H11N3O3 B2483942 ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate CAS No. 65642-22-0](/img/structure/B2483942.png)

ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

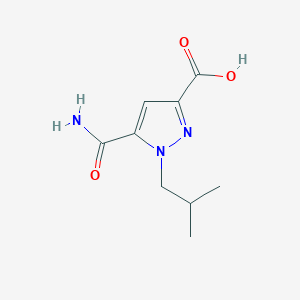

Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate, also known as PQ8, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. PQ8 belongs to the family of pyrazoloquinolines, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

科学的研究の応用

Multi-Component Domino Reactions (MDRs)

Background: Multi-component domino reactions (MDRs) are powerful tools for synthesizing complex heterocyclic compounds. They allow the simultaneous formation of multiple bonds from simple substrates, streamlining synthetic pathways and minimizing waste production .

Application: The synthesis of pyrazolo[3,4-f]quinoline-8-carbonitriles involves MDRs. Researchers have successfully prepared substituted pyrazolo[3,4-f]quinolines by reacting an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-arylpropanenitrile in ethanol under mild conditions. These compounds exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Antiviral Agents

Background: Given the importance of antiviral drugs, researchers explore novel compounds for inhibiting viral replication.

Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives may serve as potential antiviral agents. Their structural features could be harnessed to target specific viral enzymes or processes, such as RNA-dependent RNA polymerase inhibition in viruses like Hepatitis C .

Anticancer Properties

Background: Indole-containing compounds often exhibit promising anticancer activities.

Application: The indole moiety present in this compound suggests potential anticancer effects. Researchers could explore its impact on cancer cell lines, tumor growth, and apoptosis pathways. Further studies are needed to validate its efficacy and mechanism of action .

Antipsychotic Agents

Background: Quinoline-fused compounds have diverse pharmacological properties.

Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives might serve as antipsychotic agents. Researchers could investigate their interactions with neurotransmitter receptors and evaluate their potential in treating psychiatric disorders .

Analgesic and Anti-Inflammatory Effects

Background: Indole alkaloids and quinoline derivatives often possess analgesic and anti-inflammatory properties.

Application: Studies could explore the pain-relieving and anti-inflammatory effects of this compound. Animal models and in vitro assays could elucidate its impact on pain pathways and inflammation markers .

Antimicrobial Activity

Background: Quinoline-based compounds have been investigated for their antimicrobial potential.

Application: Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate derivatives could be evaluated for their antibacterial, antifungal, and antiparasitic activities. Researchers might assess their efficacy against specific pathogens and explore their mode of action .

特性

IUPAC Name |

ethyl 9-oxo-1,2-dihydropyrazolo[3,4-f]quinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-2-19-13(18)8-6-14-9-4-3-7-5-15-16-11(7)10(9)12(8)17/h3-6,15-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUNDLCZDRFNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC3=CNNC3=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701168519 |

Source

|

| Record name | Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |

CAS RN |

65642-22-0 |

Source

|

| Record name | Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

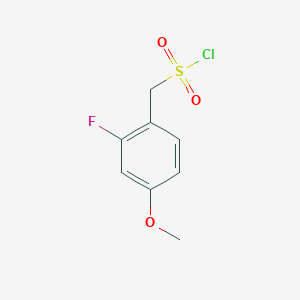

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)

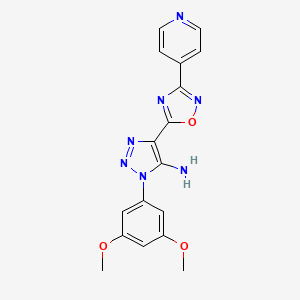

![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)

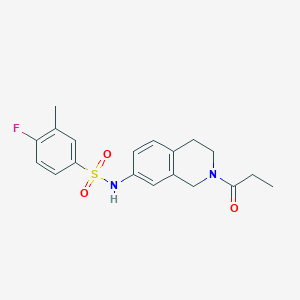

![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)